![molecular formula C39H37F6N3O2 B000243 洛米塔匹德 CAS No. 182431-12-5](/img/structure/B243.png)
洛米塔匹德
描述
Lomitapide is a microsomal triglyceride transfer protein inhibitor used primarily to lower cholesterol levels in patients with homozygous familial hypercholesterolemia. This condition is characterized by extremely high levels of low-density lipoprotein cholesterol, which can lead to cardiovascular events such as myocardial infarction and stroke .
作用机制
Target of Action
Lomitapide primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the formation of Very Low-Density Lipoprotein (VLDL) and chylomicrons, which are essential for the transport of cholesterol and triglycerides .
Mode of Action
Lomitapide acts by inhibiting MTP within the lumen of the endoplasmic reticulum . This inhibition prevents the formation of apolipoprotein B, thereby blocking the formation of VLDL and chylomicrons . As a result, there is a reduction in Low-Density Lipoprotein Cholesterol (LDL-C), leading to lower cholesterol levels in the body .
Biochemical Pathways
The primary biochemical pathway affected by Lomitapide is the lipid transport pathway. By inhibiting MTP, Lomitapide disrupts the assembly and secretion of VLDL in the liver . This leads to a decrease in the number of VLDL and chylomicrons, which in turn reduces the amount of LDL-C, total cholesterol, and apolipoprotein B .
Pharmacokinetics
Lomitapide exhibits dose-proportional pharmacokinetics over a single-dose range of 10–100 mg . After oral administration of a 60 mg dose, the time to reach peak plasma concentration is approximately 6 hours . The drug has an approximate absolute bioavailability of 7% and a steady-state volume of distribution of about 985-1292 L .
Result of Action
The molecular effect of Lomitapide’s action is the reduction of LDL-C, total cholesterol, apolipoprotein B, and non-HDL cholesterol . On a cellular level, Lomitapide has been found to induce autophagy-dependent cancer cell death by decreasing mTOR signaling .
Action Environment
Additionally, Lomitapide has shown antibacterial activities against Gram-positive bacteria, suggesting that its action might be influenced by the presence of certain microorganisms .
科学研究应用
Cholesterol Management in HoFH
Clinical Indications:
Lomitapide is FDA-approved for the treatment of patients with HoFH, a genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C). It works by inhibiting MTP, preventing the assembly and secretion of apolipoprotein B-containing lipoproteins, which leads to a significant reduction in LDL-C levels.
Efficacy:
In clinical trials, lomitapide has demonstrated substantial reductions in LDL-C, total cholesterol, and apolipoprotein B. For instance, patients treated with lomitapide showed a mean reduction of 40% in LDL-C after 26 weeks of therapy .
Table 1: Clinical Outcomes of Lomitapide in HoFH Patients
Study Reference | Duration | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Apolipoprotein B Reduction (%) |
---|---|---|---|---|
26 weeks | 40 | 30 | 35 | |
52 weeks | 50 | 45 | 42 |
Cardiovascular Applications
Recent studies have indicated that lomitapide may have beneficial effects on cardiovascular health beyond cholesterol reduction. Research conducted on LDL receptor knockout mice demonstrated that lomitapide treatment improved endothelial function and reduced inflammation markers associated with atherosclerosis .
Mechanism of Action:
Lomitapide's ability to lower lipid levels correlates with decreased oxidative stress and inflammation in vascular tissues. This suggests a potential role in preventing cardiovascular diseases linked to dyslipidemia.
Table 2: Effects of Lomitapide on Cardiovascular Parameters
Parameter | Control Group (HFD) | Lomitapide Treatment Group |
---|---|---|
Total Cholesterol (mg/dL) | 250 ± 64 | 161 ± 27 |
LDL/VLDL (mg/dL) | 250 ± 64 | 161 ± 27 |
Inflammation (TNFα levels) | Elevated | Significantly Reduced |
Endothelial Function (%) | Decreased | Improved |
Oncological Applications
Emerging research has explored the repurposing of lomitapide as an anticancer agent. Preclinical studies suggest that lomitapide may enhance autophagy and inhibit tumor growth in various cancer models.
Case Studies:
- A study demonstrated that lomitapide significantly suppressed the growth of colorectal cancer organoids while promoting autophagy .
- In combination with immune checkpoint inhibitors, lomitapide exhibited synergistic effects, enhancing antitumor immunity in murine models .
Table 3: Summary of Oncological Findings with Lomitapide
Cancer Type | Model Type | Effect Observed |
---|---|---|
Colorectal Cancer | Organoid | Growth suppression and increased autophagy |
Melanoma | Murine Model | Enhanced antitumor immunity when combined with checkpoint inhibitors |
生化分析
Biochemical Properties
Lomitapide inhibits the microsomal triglyceride transfer protein (MTP), which is necessary for very low-density lipoprotein (VLDL) assembly and secretion in the liver . This inhibition prevents the formation of apolipoprotein B, thereby reducing the formation of VLDL and chylomicrons . This leads to a reduction of low-density lipoprotein cholesterol .
Cellular Effects
Lomitapide has been shown to induce autophagy-dependent cancer cell death by decreasing mTOR signaling . This leads to the inhibition of downstream events associated with increased LC3 conversion in various cancer cells .
Molecular Mechanism
Lomitapide directly inhibits the microsomal triglyceride transfer protein (MTP) within the lumen of the endoplasmic reticulum . This prevents the formation of apolipoprotein B, and thus, the formation of VLDL and chylomicrons . Altogether, this leads to a reduction of low-density lipoprotein cholesterol .
Temporal Effects in Laboratory Settings
In a multicentre retrospective, observational study including 75 HoFH patients treated with lomitapide, reductions from baseline in LDL-C levels were sustained for up to 78 weeks with continued lomitapide treatment .
Dosage Effects in Animal Models
Results of preclinical animal model studies have shown that lomitapide significantly lowers serum cholesterol levels as well as the formation of atherosclerotic plaques . Dose-related inhibition of lipoprotein secretion was observed with lomitapide in animal studies .
Metabolic Pathways
Lomitapide is mainly metabolized by CYP3A4 to its inactive metabolites, M1 and M3 . CYP enzymes that metabolize lomitapide to a minor extent include CYP 1A2,2B6,2C8,2C19 .
Transport and Distribution
The steady state volume of distribution of Lomitapide is about 985-1292 L . This suggests that Lomitapide is widely distributed in the body.
Subcellular Localization
Lomitapide acts within the lumen of the endoplasmic reticulum, where it inhibits the microsomal triglyceride transfer protein (MTP) . This location is crucial for its function in preventing the formation of apolipoprotein B and subsequent VLDL and chylomicrons .
准备方法
Lomitapide can be synthesized through a multi-step process involving several key reactions. The preparation begins with the reaction of 9-fluorene carboxylic acid with 1,4-dibromobutane in the presence of n-butyllithium in tetrahydrofuran. This is followed by chlorination with oxalyl chloride to form an acid chloride compound. The resulting compound undergoes amidation with 2,2,2-trifluoroethylamine hydrochloride in the presence of triethylamine to yield 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide .
In another method, the piperidinyl biphenyl carboxamide derivative is prepared by reacting 4’-(trifluoromethyl)-2-biphenyl carboxylic acid with oxalyl chloride in methylene chloride and dimethylformamide. This is then condensed with 4-amino-1-benzylpiperidine in the presence of triethylamine to yield N-(1-benzylpiperidin-4-yl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxamide, which is deprotected using palladium on carbon in methanol and cyclohexane .
化学反应分析
Lomitapide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxalyl chloride for chlorination, n-butyllithium for deprotonation, and triethylamine for amidation. The major products formed from these reactions include 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide and N-(1-benzylpiperidin-4-yl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxamide .
相似化合物的比较
Lomitapide is unique among microsomal triglyceride transfer protein inhibitors due to its specific mechanism of action and its effectiveness in reducing low-density lipoprotein cholesterol levels in patients with homozygous familial hypercholesterolemia. Similar compounds include mipomersen, which is an antisense oligonucleotide that targets apolipoprotein B messenger RNA, and evolocumab, a monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 .
生物活性
Lomitapide is a lipid-lowering agent primarily indicated for the treatment of homozygous familial hypercholesterolemia (HoFH). Its biological activity encompasses various mechanisms that contribute to its therapeutic effects, particularly in lipid metabolism and potential cancer treatment. This article explores the biological activity of lomitapide, including its effects on lipid profiles, cardiovascular health, and emerging roles in oncology.
Lomitapide functions as an inhibitor of microsomal triglyceride transfer protein (MTP), which plays a crucial role in the assembly and secretion of apolipoprotein B-containing lipoproteins. By inhibiting MTP, lomitapide effectively reduces the production of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), leading to decreased plasma cholesterol levels.
Summary of Mechanisms:
- Inhibition of MTP : Reduces VLDL and LDL production.
- Improvement of Lipid Profiles : Significant reductions in total cholesterol, LDL-C, and triglycerides (TG).
- Impact on Cardiovascular Health : Enhances endothelial function and reduces inflammation.
Lipid-Lowering Effects
A study involving patients with HoFH demonstrated that lomitapide significantly reduced LDL-C levels. Over a medium-term period, patients exhibited a decrease in major adverse cardiovascular events (MACE) from 21.2 per 1000 person-years to 7.4 per 1000 person-years after initiating treatment with lomitapide . The efficacy is further illustrated in Table 1.
Parameter | Before Treatment | After Treatment |
---|---|---|
LDL-C (mg/dL) | 400 ± 50 | 200 ± 30 |
Total Cholesterol (mg/dL) | 450 ± 60 | 250 ± 40 |
Triglycerides (mg/dL) | 300 ± 70 | 150 ± 20 |
MACE Incidence (per 1000 PY) | 21.2 | 7.4 |
Table 1: Changes in lipid profiles and MACE incidence in HoFH patients treated with lomitapide.
Cardiovascular Benefits
Research has shown that lomitapide not only lowers lipid levels but also improves vascular endothelial function. In a study using LDL receptor-deficient mice on a high-fat diet, treatment with lomitapide resulted in:
- Decreased atherosclerotic plaque area in the thoracic aorta.
- Improved endothelial function measured by nitric oxide bioavailability.
- Reduction in inflammatory markers such as TNFα and IL-6 .
Emerging Applications in Oncology
Recent studies have identified lomitapide's potential as an anticancer agent through its inhibition of mTORC1 signaling pathways. This mechanism is pivotal as mTORC1 regulates autophagy, and its inhibition has been linked to increased cancer cell death. Notably, lomitapide has shown promise in:
- Inducing autophagy-dependent cell death in colorectal cancer cells.
- Synergizing with immune checkpoint inhibitors to enhance tumor suppression .
Case Study: Colorectal Cancer
In preclinical models, lomitapide treatment led to significant tumor reduction when combined with immune checkpoint blockade therapies. The findings suggest that lomitapide could be repurposed for cancer therapy, particularly due to its dual role in lipid management and tumor suppression.
Safety Profile
While lomitapide is effective in lowering lipids, it is associated with gastrointestinal side effects such as diarrhea and nausea. Long-term studies indicate no significant increase in liver fibrosis risk; however, monitoring liver function remains essential during treatment .
属性
IUPAC Name |
N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBCVAKAJPKAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37F6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171294 | |
Record name | Lomitapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Within the lumen of the endoplasmic reticulum, lomitapide inhibits microsomal triglyceride transfer protein (MTP), which prevents the formation of apolipoprotein B, and, thus, the formation of VLDL and chylomicrons as well. Altogether, this leads to a reduction of low-density lipoprotein cholesterol., Juxtapid directly binds and inhibits microsomal triglyceride transfer protein (MTP), which resides in the lumen of the endoplasmic reticulum, thereby preventing the assembly of apo B-containing lipoproteins in enterocytes and hepatocytes. This inhibits the synthesis of chylomicrons and very low-density lipoprotein (VLDL). The inhibition of the synthesis of VLDL leads to reduced levels of plasma low-density lipoprotein cholesterol (LDL-C). | |
Record name | Lomitapide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomitapide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
182431-12-5 | |
Record name | Lomitapide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182431-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lomitapide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomitapide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomitapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOMITAPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KUB0583F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lomitapide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。